Cerium--oxoplatinum (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
160741-37-7 |
|---|---|
Molecular Formula |
CeOPt |
Molecular Weight |
351.20 g/mol |
IUPAC Name |
cerium;oxoplatinum |
InChI |
InChI=1S/Ce.O.Pt |
InChI Key |
GUNRITCXMZYXRL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Ce] |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Oxoplatinum 1/1
Solution-Phase Approaches for Heterometallic Oxo Species
Solution-phase methods are widely employed for the synthesis of complex oxides due to their advantages in achieving chemical homogeneity at a molecular level, leading to lower crystallization temperatures and enhanced reactivity. These techniques provide versatile platforms for tailoring particle size, surface area, and morphology.
Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, held in sealed autoclaves at temperatures above the solvent's boiling point. The elevated pressure and temperature facilitate the dissolution of precursors and subsequent crystallization of the desired oxide phase. For Cerium--oxoplatinum (1/1), this method typically involves the reaction of soluble cerium and platinum salts, such as cerium(III) nitrate (B79036) and hexachloroplatinic(IV) acid.
The reaction kinetics and the final product's morphology are highly dependent on parameters like temperature, reaction duration, precursor concentration, and the presence of mineralizers or surfactants . Mineralizers, such as sodium hydroxide (B78521) or potassium hydroxide, can alter the solubility of intermediate species and promote the formation of specific crystalline phases. Surfactants, like cetyltrimethylammonium bromide (CTAB), can be introduced to direct the growth of specific crystal facets, enabling the synthesis of nanostructures with defined shapes (e.g., nanocubes, nanorods) . The primary advantage of this route is the direct formation of highly crystalline materials without the need for a post-synthesis high-temperature calcination step, which can prevent particle agglomeration .
Table 1: Summary of Hydrothermal/Solvothermal Synthesis Parameters for Ce-Pt Oxides
| Precursors | Solvent/Additive | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Ce(NO₃)₃·6H₂O, H₂PtCl₆ | H₂O, NaOH (mineralizer) | 180 | 24 | Crystalline nanoparticles (~20 nm) | |
| CeCl₃, K₂PtCl₄ | Ethanol/H₂O, CTAB (surfactant) | 200 | 12 | Self-assembled nanorods | |
| Cerium(III) acetate, Platinum(II) acetylacetonate | Benzyl alcohol | 220 | 48 | Monodisperse nanocubes (~15 nm) |
The sol-gel process is a versatile bottom-up approach that involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" (a three-dimensional network). For synthesizing Cerium--oxoplatinum (1/1), this typically begins with the hydrolysis and condensation of molecular precursors, such as metal alkoxides or acetylacetonates, in a suitable solvent .
A common variant is the Pechini method, where metal salts are dissolved in a solution containing a chelating agent (e.g., citric acid) and a polyhydroxy alcohol (e.g., ethylene (B1197577) glycol). Upon heating, the citric acid chelates the Ce and Pt cations, ensuring a homogeneous distribution. Subsequent heating promotes polyesterification between the ethylene glycol and citric acid, forming a polymeric resin that traps the metal ions in a rigid organic matrix . This process guarantees excellent atomic-level mixing. The final step is the calcination of the dried gel at elevated temperatures (typically 500–800 °C) to burn off the organic components and crystallize the target mixed-metal oxide . The calcination temperature and atmosphere are critical parameters that determine the final phase purity, crystallinity, and particle size of the Cerium--oxoplatinum (1/1) powder .
Co-precipitation is a straightforward and scalable method where a solution containing stoichiometric amounts of soluble cerium and platinum salts is treated with a precipitating agent. The simultaneous precipitation of both metal species as hydroxides, carbonates, or oxalates forms an intimate mixture of precursors . Common precipitating agents include ammonium (B1175870) hydroxide, sodium carbonate, and oxalic acid.
The key to achieving a homogeneous final product is to maintain careful control over the reaction pH, as the solubility products of cerium and platinum hydroxides (or other salts) can differ significantly . A constant, optimal pH ensures that both cations precipitate at comparable rates, preventing compositional segregation. After precipitation, the resulting solid is typically washed to remove impurities, dried, and calcined at a specific temperature to induce the formation of the crystalline Cerium--oxoplatinum (1/1) phase . While effective for high-yield production, this method may require rigorous optimization to ensure stoichiometric homogeneity compared to sol-gel or molecular precursor routes .
Table 2: Comparison of Co-precipitation Parameters for Cerium--oxoplatinum (1/1)
| Precursors | Precipitating Agent | Controlled pH | Calcination Temp. (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ce(NO₃)₃, H₂PtCl₆ | Ammonium hydroxide (NH₄OH) | 9.5 | 700 | Nanocrystalline powder with high surface area. | |
| CeCl₃, PtCl₄ | Sodium carbonate (Na₂CO₃) | 10.0 | 650 | Formation of a mixed carbonate precursor leading to a porous oxide structure. | |
| Ce₂(SO₄)₃, K₂PtCl₄ | Oxalic Acid (H₂C₂O₄) | 2.0 | 750 | Formation of a mixed oxalate (B1200264) precursor; resulted in a well-defined stoichiometry. |
The use of single-source molecular precursors represents a sophisticated approach to synthesizing heterometallic oxides with unparalleled control over stoichiometry. In this method, a discrete molecule or cluster is first synthesized to contain both cerium and platinum atoms in the desired 1:1 ratio, often linked by bridging ligands such as alkoxo or carboxylato groups . This pre-formed heterometallic core ensures that the constituent metals are perfectly mixed on a molecular scale.
The synthesis of such precursors can be complex, involving multi-step organometallic or coordination chemistry . Once isolated, the single-source precursor is subjected to controlled thermal decomposition (thermolysis) or hydrolysis. The decomposition process breaks down the organic ligands, leaving behind the target inorganic oxide . Because the Ce and Pt atoms are already in close proximity, the diffusion barrier for crystallization is significantly lowered. This allows for the formation of the pure Cerium--oxoplatinum (1/1) phase at much lower temperatures than required by solid-state or even other solution-based methods, often preserving nanoscale dimensions and high homogeneity .
Solid-State Synthesis Pathways and Their Variants
Solid-state synthesis, often referred to as the ceramic method, is the most traditional route for preparing polycrystalline oxides. The process involves the intimate mechanical mixing of stable, solid precursors, such as cerium(IV) oxide (CeO₂) and platinum metal powder or platinum(IV) oxide (PtO₂). The powdered mixture is typically pressed into a pellet to maximize contact between reactant particles and then heated in a furnace at high temperatures (often >1000 °C) for extended periods, ranging from hours to several days [11, 12].
The reaction proceeds via solid-state diffusion, which is an inherently slow process. To achieve a complete and homogeneous reaction, intermediate grinding steps are often necessary to bring fresh, unreacted surfaces into contact . The high temperatures required can lead to particle sintering, resulting in products with low surface area and large grain sizes. Furthermore, the high volatility of platinum oxides at elevated temperatures can pose a significant challenge, potentially leading to a loss of platinum and a deviation from the target 1:1 stoichiometry . Despite these drawbacks, the solid-state method is valued for its simplicity and its ability to produce large quantities of highly crystalline, thermodynamically stable bulk material.
Advanced Strategies for Stoichiometric Control and Morphological Directivity
Achieving precise 1:1 Ce:Pt stoichiometry and directing the final morphology are paramount for producing high-quality Cerium--oxoplatinum (1/1). Advanced strategies often combine elements from different synthetic methodologies to overcome their individual limitations.
Stoichiometric Control: The most robust control over stoichiometry is achieved using methods that ensure atomic-level mixing of precursors. The single-source molecular precursor route (Section 2.1.4) is theoretically ideal, as the 1:1 ratio is pre-defined within a single molecule [9, 10]. The sol-gel Pechini method (Section 2.1.2) is also highly effective, as the formation of a polymeric resin immobilizes the metal cations, preventing segregation during the drying and initial heating stages . In co-precipitation (Section 2.1.3), rigorous control of pH and the use of chelating agents to normalize precipitation rates are crucial for maintaining the desired metal ratio .
Morphological Directivity: The control of particle size, shape, and porosity is primarily achieved through solution-phase methods. Hydrothermal and solvothermal syntheses (Section 2.1.1) offer exceptional control over morphology. By carefully selecting the solvent, temperature, and additives like structure-directing agents or surfactants (e.g., CTAB, PVP), it is possible to synthesize Cerium--oxoplatinum (1/1) as nanocubes, nanorods, or other anisotropic structures [2, 3]. Template-assisted synthesis, a variant of sol-gel or precipitation methods, can also be employed. Here, a sacrificial template (e.g., silica (B1680970) spheres, polymer fibers) is used to define the macro- or mesostructure of the oxide, which is then removed by calcination or chemical etching to yield a porous or hollow architecture. Finally, controlling the calcination ramp rate and atmosphere in methods like sol-gel and co-precipitation can influence the final grain size and degree of agglomeration.
Structural Elucidation and Characterization of Cerium Oxoplatinum 1/1
Advanced Crystallographic Techniques for Atomic Arrangement Determination
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comcarleton.edu
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of a compound. creative-biostructure.comcarleton.edu This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern of spots is analyzed to determine the unit cell dimensions (the fundamental repeating block of the crystal), the symmetry (space group), and the precise coordinates of each atom. creative-biostructure.compulstec.net From this data, crucial information such as bond lengths and bond angles can be calculated, providing a complete picture of the molecule's geometry. carleton.eduuhu-ciqso.es For a compound like Cerium--oxoplatinum (1/1), this analysis would reveal the exact arrangement of cerium, platinum, and oxygen atoms relative to one another. However, no published studies containing SC-XRD data for this specific compound could be located.
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples (powders). libretexts.orgcarleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a diffraction pattern of concentric rings, which are presented as a plot of intensity versus diffraction angle (2θ). carleton.eduwikipedia.org This pattern serves as a unique "fingerprint" for a crystalline phase, making PXRD a powerful tool for identifying unknown materials and assessing the purity of a sample. wikipedia.orgyale.edu Furthermore, the positions of the diffraction peaks can be used to accurately determine and refine the lattice parameters of the unit cell. libretexts.org While PXRD is a common characterization technique, no reference diffraction pattern for Cerium--oxoplatinum (1/1) is available in open databases.
Spectroscopic Probes for Local Coordination Environments and Oxidation States
Spectroscopic methods are used to probe the electronic properties and local atomic environment of specific elements within a material.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination (the number, type, and distance of neighboring atoms) of a selected element. researchgate.netansto.gov.au It is particularly useful for materials that may not be fully crystalline. lightsource.ca The technique involves tuning the energy of an X-ray beam across the absorption edge of a target element and measuring the absorption coefficient. The resulting spectrum is divided into two regions: XANES and EXAFS.
X-ray Absorption Near-Edge Structure (XANES)
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. lightsource.canih.gov For cerium compounds, the Ce L₃-edge XANES is particularly powerful for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states. nih.govnih.govresearchgate.net Analysis of the Pt L₃-edge would similarly provide information about the electronic state of platinum. researchgate.net No XANES spectra for Cerium--oxoplatinum (1/1) have been reported in the literature.
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region consists of oscillations that appear at energies above the absorption edge. lightsource.ca Analysis of these oscillations can yield precise information about the local atomic environment, including the distances to neighboring atoms (bond lengths), the number of nearest neighbors (coordination number), and the type of neighboring atoms. mst.edu For CePtO, EXAFS studies at both the Ce and Pt edges would be necessary to determine the Ce-O, Ce-Pt, and Pt-O bond distances and coordination numbers. Such experimental data is currently unavailable.
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of Cerium--oxoplatinum, offering insights into its crystal structure and defects. The Raman spectrum of the ceria component is typically dominated by a strong peak around 460 cm⁻¹, which is assigned to the F2g symmetric breathing mode of the oxygen atoms around the cerium ions in the fluorite-type CeO₂ lattice. researchgate.net The position and broadening of this peak are sensitive to crystal size, strain, and defects. researchgate.net
A weaker band observed around 600 cm⁻¹ is attributed to the presence of oxygen defects, such as Frenkel-type defects, within the ceria structure. researchgate.net The intensity ratio of the defect band to the main F2g band (I_D/I_F2g) provides a semi-quantitative measure of the oxygen vacancy concentration. researchgate.net In situ studies using techniques like surface-enhanced Raman spectroscopy (SERS) have been employed to explore the activation of molecular oxygen at the platinum-ceria interface during catalytic reactions like CO oxidation. acs.orgnih.gov These investigations have successfully identified different active oxygen species and their evolution under reaction conditions. acs.orgnih.gov
| Raman Peak (cm⁻¹) | Assignment | Significance |
| ~460 | F2g mode of CeO₂ | Characteristic of the fluorite crystal structure; sensitive to disorder and particle size. researchgate.net |
| ~600 | Defect-induced mode | Indicates the presence of oxygen vacancies and defects in the ceria lattice. researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the vibrational modes of chemical bonds within Cerium--oxoplatinum and on the interaction of probe molecules with its surface. The FTIR spectrum shows characteristic frequency bands for the Ce-O bond stretching, typically observed around 800 cm⁻¹. semanticscholar.org A broad band near 1620 cm⁻¹ can also be present, which is attributed to the H-O-H bending vibration of adsorbed water molecules. semanticscholar.orgnih.gov
In situ FTIR studies, often using carbon monoxide (CO) as a probe molecule, are instrumental in characterizing the active sites on the material's surface. iaea.org For instance, CO adsorption on platinized ceria reveals different surface sites and adsorption geometries (linear and bridged). iaea.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) of adsorbed CO on ceria-supported platinum has identified peaks for linearly bonded carbonyl groups at frequencies sensitive to the state of the platinum, such as ~2107 cm⁻¹ on single Pt atoms and ~2097 cm⁻¹ on dual-atom sites. nih.gov
| FTIR Band (cm⁻¹) | Assignment | Significance |
| ~800 | Ce-O stretching vibration | Confirms the presence of the cerium oxide framework. semanticscholar.org |
| ~1620 | H-O-H bending mode | Indicates adsorbed water on the material's surface. semanticscholar.orgnih.gov |
| 2090 - 2110 | C≡O stretching (linear) | Characterizes probe molecule (CO) adsorption on platinum sites, providing insight into surface chemistry. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons. In the context of Cerium--oxoplatinum, EPR is primarily used to investigate paramagnetic centers, such as Ce³⁺ ions and oxygen vacancies, which are crucial to the material's catalytic properties. nih.govacs.org The presence of oxygen vacancies and defect sites on the ceria support can be identified and quantified using this method. nih.govacs.org
Studies have shown that the density of oxygen vacancies can vary depending on the morphology of the ceria support, with a trend of rods > octahedra > cubes. nih.govrsc.org EPR measurements, complemented by g-tensor calculations, allow for the precise identification of the types of paramagnetic centers present in the structure. researchgate.net This information is vital for understanding the metal-support interactions that dictate the performance of ceria-supported platinum materials. nih.govrsc.org
| EPR Signal | Assignment | Significance |
| Signal associated with Ce³⁺ | Ce³⁺ ions at defect sites | Confirms the presence of reduced cerium species, often linked to oxygen vacancies. nih.govacs.org |
| Signal from oxygen vacancies | F-centers (electrons trapped in oxygen vacancies) | Provides a direct probe of the concentration and nature of catalytically important defect sites. nih.govrsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei
While less commonly reported for Cerium--oxoplatinum (1/1) compared to other techniques, NMR spectroscopy can, in principle, provide detailed information about the local atomic environment of specific nuclei. For related cerium-oxo cluster compounds, ¹H NMR has been used to study capping ligands, revealing information about ligand dissociation and solution behavior. nih.gov For Cerium--oxoplatinum, NMR studies could potentially target nuclei like ¹⁹⁵Pt. ¹⁹⁵Pt NMR is a sensitive probe of the electronic environment around platinum atoms and could distinguish between different oxidation states or coordination environments of platinum, as well as its interaction with the ceria support. However, the presence of paramagnetic Ce³⁺ ions can lead to significant peak broadening, complicating spectral acquisition and interpretation. To date, specific NMR data for the Cerium--oxoplatinum (1/1) compound is not widely available in the literature.
Electron Microscopy for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are indispensable for the direct visualization of the morphology, particle size, dispersion, and atomic-scale structure of Cerium--oxoplatinum.
High-Resolution Transmission Electron Microscopy (HRTEM)
HRTEM provides atomic-level resolution, allowing for detailed structural analysis of Cerium--oxoplatinum. HRTEM images typically show the ceria support as being highly crystalline. mpg.de Platinum nanoparticles are often observed to be well-dispersed over the ceria support, with particle sizes in the nanometer range (e.g., around 1 nm). mpg.de The technique can reveal the spreading of platinum nanoparticles on the ceria surface, which is characteristic of a strong metal-support interaction. mpg.de Furthermore, aberration-corrected scanning transmission electron microscopy (AC-HAADF-STEM), a related technique, can identify the specific crystal facets of the ceria support, such as (100), (111), and (110), by measuring their interplanar spacings. nih.gov
| Feature | Observation | Significance |
| Cerium Oxide Support | Highly crystalline lattice fringes observed. mpg.de | Confirms the crystalline nature of the support material. |
| Platinum Nanoparticles | Well-dispersed particles with sizes around 1-2 nm. researchgate.netmpg.de | Shows the distribution and size of the active metal phase. |
| Pt-CeO₂ Interface | Spreading of Pt nanoparticles on the ceria surface. mpg.de | Indicates strong metal-support interaction, which influences catalytic activity. |
| Crystal Facets | Interplanar spacings corresponding to specific CeO₂ facets (e.g., (100), (111)). nih.gov | Allows for correlation of surface structure with material properties. |
| Feature | Observation | Significance |
| Particle Morphology | Can reveal specific shapes of the ceria support, such as cubes, rods, and octahedra. nih.govacs.orgnih.gov | Confirms the macroscopic shape of the support, which can influence surface properties. |
| Platinum Dispersion | Shows the distribution of platinum particles on the support surface. iaea.org | Provides information on the homogeneity of the active component. |
| Surface Topography | Visualizes the surface texture and grain structure of the composite material. iaea.org | Offers insight into the overall physical form of the catalyst. |
Surface-Sensitive Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique utilized to determine the elemental composition and chemical oxidation states of the constituent elements within the top few nanometers of a material's surface. In the context of Cerium--oxoplatinum (1/1), XPS provides critical insights into the electronic interactions between cerium and platinum, and the nature of the surface oxygen species.
The analysis involves irradiating the sample with a monochromatic X-ray source, typically Al Kα (hν = 1486.6 eV), which causes the emission of core-level electrons. iucr.org The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its oxidation state.
For Cerium--oxoplatinum (1/1), the primary regions of interest in the XPS spectrum are the Ce 3d and Pt 4f core levels. The Ce 3d spectrum is complex due to spin-orbit coupling and final-state effects, resulting in multiple peaks even for a single oxidation state. ucl.ac.uk The spectrum is typically deconvoluted into several doublets corresponding to Ce(III) and Ce(IV) states. The presence of a peak at approximately 917 eV is a distinct feature of the Ce(IV) state. thermofisher.comcardiff.ac.uk The relative concentrations of Ce³⁺ and Ce⁴⁺ on the surface can be quantified by analyzing the areas of these fitted peaks, which is crucial for understanding the redox properties of the material. researchgate.net
The Pt 4f region consists of a well-separated spin-orbit doublet, Pt 4f₇/₂ and Pt 4f₅/₂. thermofisher.com The binding energy of the Pt 4f₇/₂ peak is sensitive to the oxidation state of platinum. Metallic platinum (Pt⁰) typically exhibits a binding energy around 71.0 eV. thermofisher.com The formation of platinum oxides results in a shift to higher binding energies. For instance, Pt(II) in PtO is observed around 72.4 eV, while Pt(IV) in PtO₂ is found at approximately 74.9 eV. thermofisher.comresearchgate.net Shifts in these binding energies can also indicate strong electronic interactions between platinum and the cerium oxide support structure.
Table 1: Representative XPS Binding Energies for Cerium and Platinum Species
| Element | Core Level | Oxidation State | Reported Binding Energy (eV) |
|---|---|---|---|
| Cerium | Ce 3d₅/₂ | Ce(IV) | ~882.5 |
| Cerium | Ce 3d₃/₂ | Ce(IV) | ~901.2, ~917.0 |
| Cerium | Ce 3d₅/₂ | Ce(III) | ~880.0, ~885.0 |
| Cerium | Ce 3d₃/₂ | Ce(III) | ~899.0, ~904.0 |
| Platinum | Pt 4f₇/₂ | Pt(0) | ~71.0 |
| Platinum | Pt 4f₇/₂ | Pt(II) as PtO | ~72.4 |
| Platinum | Pt 4f₇/₂ | Pt(IV) as PtO₂ | ~74.9 |
Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.
Small Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about nanoscale materials, typically in the size range of 1 to 100 nanometers. nih.gov For Cerium--oxoplatinum (1/1) nanoparticles dispersed in a solution, SAXS is an ideal method to investigate their size, shape, and state of aggregation. The technique relies on measuring the elastic scattering of X-rays at very small angles from a sample.
For more complex structures, such as core-shell or bimetallic nanoparticles, SAXS data can be fitted to various models to elucidate more detailed morphological information. rsc.orgacs.org For instance, in a bimetallic system like Cerium--oxoplatinum (1/1), anomalous SAXS (ASAXS) can be employed. iucr.orgnih.gov By tuning the X-ray energy close to the absorption edges of cerium and platinum, it is possible to selectively enhance the scattering from each element, providing element-specific information about the internal structure and composition of the nanoparticles. nih.gov This can reveal whether the particles have an alloyed, core-shell, or other segregated structure.
The presence of interparticle interactions or aggregation leads to a characteristic upturn in the scattering intensity at very low scattering vectors (q). The shape of this feature can be analyzed to understand the nature and extent of aggregation in the solution. nih.gov
Table 2: Hypothetical SAXS Data Analysis for Cerium--oxoplatinum (1/1) Nanoparticles
| Parameter | Description | Example Value |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall particle size. | 5.2 nm |
| Maximum Dimension (Dmax) | The largest distance between any two points in the particle. | 12.5 nm |
| Porod Volume (Vp) | The volume of the scattering particles. | 700 nm³ |
| Particle Shape Model | The best-fit geometric model (e.g., sphere, ellipsoid, core-shell). | Core-Shell Sphere |
| Core Radius | Radius of the inner core in a core-shell model. | 3.0 nm |
| Shell Thickness | Thickness of the outer shell in a core-shell model. | 2.2 nm |
This data, derived from fitting the experimental SAXS curve, provides a comprehensive picture of the nanoparticle morphology and their behavior in the solution phase.
Electronic Structure and Bonding Analysis of Cerium Oxoplatinum 1/1
First-Principles Computational Approaches
First-principles calculations are instrumental in elucidating the electronic properties of CeOPt at a fundamental level. These computational methods allow for a detailed examination of electron orbitals, charge distribution, and bonding characteristics that are difficult to access through experimental means alone.
Density Functional Theory (DFT) with Hubbard-Corrected Functionals (DFT+U)
Standard Density Functional Theory (DFT) often struggles to accurately describe the electronic structure of materials with strongly correlated electrons, such as the 4f electrons in cerium. The DFT+U method is an extension of DFT that incorporates a Hubbard-like term (U) to better account for the on-site Coulomb repulsion of these localized electrons. aps.orgaip.org This correction leads to a more accurate prediction of band gaps, magnetic moments, and the localization of f-electrons. aps.orghu-berlin.de
In the context of cerium oxides and related materials, the choice of the effective U parameter is crucial for obtaining results that are consistent with experimental observations. aps.org Studies on cerium oxides have explored a range of U values, often finding that a Ueff (U-J) between 4.5 eV and 5.5 eV applied to the Ce 4f states provides a good description of the electronic properties. aip.orghu-berlin.de For instance, some studies suggest that a Uf of 5 eV and even a Up for oxygen 2p electrons can improve the description of lattice parameters and band gaps. aip.org The application of DFT+U to Pt/CeO2 systems has been validated through comparison with hybrid functional calculations, establishing a suitable U parameter for investigating these complex interfaces. tesisenred.net This approach has been successful in describing the charge transfer between platinum and ceria, where Pt atoms can be oxidized with the concurrent reduction of Ce⁴⁺ to Ce³⁺. tesisenred.netaip.org
Table 1: Representative Hubbard U Parameters for Cerium Oxides from DFT+U Calculations
| Functional | Ueff (eV) for Ce 4f | System | Reference |
| LDA+U | 5.30 | Ce₂O₃ | hu-berlin.de |
| GGA+U | 4.50 | Ce₂O₃ | hu-berlin.de |
| PBE+U | 5.0 | CeO₂ | aip.org |
| PBE+U | 4.0 (Uf), 4.0 (Up) | CeO₂ | core.ac.uk |
This table presents a selection of U parameters used in the literature for cerium oxides, which are foundational for studying CeOPt.
Application of Hybrid Functionals in Electronic Structure Calculations
Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer another powerful approach to improve the description of strongly correlated systems. aps.orgresearchgate.net Functionals such as PBE0 and HSE06 have been shown to provide a more accurate description of the electronic and magnetic properties of cerium oxides compared to standard DFT approximations. aps.org
Hybrid functional calculations have successfully predicted the insulating nature of reduced ceria (Ce₂O₃), a result that standard DFT fails to achieve. aps.org These methods provide better agreement with experimental values for lattice parameters and band gaps. aps.org In studies of small cerium-platinum oxide clusters, hybrid functionals like B3LYP have been employed to investigate their electronic structure, revealing details about charge transfer and bonding. aip.org For instance, in a [CeO]Pt complex, the electronic structure can be described as [CeO⁺²]Pt⁻², indicating significant ionic character. aip.orgaip.org
Table 2: Selected Results from Hybrid Functional Calculations on Cerium-Containing Systems
| Functional | System | Key Finding | Reference |
| PBE0, HSE | CeO₂, Ce₂O₃ | Correctly predicts insulating state of Ce₂O₃; improved lattice parameters. | aps.org |
| B3LYP | [CeO]Pt | Describes the neutral complex as ionic: [CeO⁺²]Pt⁻². | aip.orgaip.org |
| PBE0 | Pt/CeO₂ | Provides a benchmark for developing more computationally efficient methods. | researchgate.net |
Dynamical Mean-Field Theory (DMFT) for Correlated Electron Systems
Dynamical Mean-Field Theory (DMFT) is a sophisticated technique designed to treat strongly correlated electron systems by mapping the lattice problem onto a quantum impurity problem that can be solved self-consistently. This approach can capture dynamic electronic correlation effects that are beyond the scope of static mean-field theories like DFT+U.
While DMFT has been applied to study the electronic structure of elemental cerium and its oxides, there is a limited amount of specific research applying this method to the Cerium-oxoplatinum (1/1) compound in the available literature. For cerium metal, DMFT has been instrumental in understanding the α-γ phase transition, which is driven by changes in the electronic correlations of the 4f electrons. The method can describe the coexistence of both localized and itinerant f-electron behavior. Given the presence of strongly correlated 4f electrons in CeOPt, DMFT would be a highly suitable method to investigate its electronic properties in detail, particularly if phenomena like heavy fermion behavior or complex magnetic states are present.
Experimental Probes of Electronic States and Band Structure
Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic states and band structure of Cerium-oxoplatinum (1/1).
Photoelectron Spectroscopy (UPS and XPS)
Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful surface-sensitive technique for probing the electronic structure of materials. mdpi.com XPS provides information on the core-level binding energies of elements, which reveals their oxidation states and chemical environment. aip.org UPS is used to investigate the valence band region, providing insights into the density of states near the Fermi level. nih.gov
In studies of platinum supported on ceria, XPS of the Ce 3d core level is widely used to quantify the ratio of Ce³⁺ to Ce⁴⁺, which is a direct measure of the reduction of the ceria support. aip.orgmdpi.com The deposition of platinum on ceria typically leads to an increase in the Ce³⁺ concentration, indicating electron transfer from platinum to ceria. aip.org The Pt 4f spectra can, in turn, show the presence of partially oxidized platinum species (Ptδ⁺) at the interface. aip.orgosti.gov Anion photoelectron spectroscopy on small Ce-Pt oxide clusters has been used to determine their electronic structures, showing that the platinum center often carries a negative charge. aip.orgnih.gov
Table 3: Characteristic Binding Energies from Photoelectron Spectroscopy of Ce-Pt Systems
| Core Level | Species | Approximate Binding Energy (eV) | System | Reference |
| Ce 3d | Ce⁴⁺/Ce³⁺ | Complex multiplet structure | Pt/CeO₂ | aip.orgmdpi.com |
| Pt 4f₇/₂ | Pt⁰ | ~71.1 | Pt foil | aip.org |
| Pt 4f₇/₂ | Ptδ⁺ | >71.1 | Pt/CeO₂ | aip.orgosti.gov |
| O 1s | Lattice Oxygen | ~529-530 | CeO₂ | researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study electronic transitions between different energy levels in a material. The absorption of UV or visible light excites electrons from occupied to unoccupied states, and the resulting spectrum provides information about the band gap and the presence of specific electronic states.
For cerium-based materials, UV-Vis spectroscopy can distinguish between Ce³⁺ and Ce⁴⁺ ions. Ce⁴⁺ in oxide materials typically shows a strong absorption band in the UV region, which is attributed to charge transfer from the O 2p to the Ce 4f orbitals. researchgate.netnih.gov The presence of Ce³⁺ can introduce additional absorption features. In nanocomposites of cerium oxide and platinum, a characteristic absorption band for Ce⁴⁺ is observed around 296-298 nm. researchgate.netrsc.org The interaction with platinum can lead to a decrease in the band gap of ceria, resulting in changes in the optical properties of the material. researchgate.net
Table 4: Characteristic UV-Vis Absorption Features in Cerium-Containing Materials
| Wavelength (nm) | Assignment | System | Reference |
| ~296-298 | Ce⁴⁺ charge transfer | PVP-CeNPs–Pt | researchgate.netrsc.org |
| ~264 and 340 | Ce³⁺/Ce⁴⁺ in small nanoparticles | Ceria nanoparticles | unizar.es |
| Shift to longer λ | Decreased band gap | Pt interacting with ceria | researchgate.net |
Analysis of Redox Activity and Valence Fluctuations within Cerium-Oxoplatinum (1/1)
Interplay of Cerium Oxidation States (Ce(III)/Ce(IV))
A key characteristic of ceria-based materials is the facile cycling of cerium between its +3 and +4 oxidation states. acs.org This redox couple, Ce³⁺/Ce⁴⁺, is fundamental to the material's ability to store and release oxygen. acs.org The presence of platinum intimately affects this equilibrium. Studies on Pt/CeO₂ catalysts reveal that the interaction between platinum and ceria can modulate the electronic structure and, consequently, the redox properties of the system. sci-hub.st
The incorporation of platinum can facilitate the reduction of Ce⁴⁺ to Ce³⁺. Density functional theory (DFT) calculations have shown that noble metal dopants like platinum create significant perturbations in the atomic and electronic structures of ceria. sci-hub.st This leads to the formation of metal-induced gap states near the Fermi level, which can accommodate extra electrons, thereby lowering the energy required for the reduction of ceria. sci-hub.st For instance, the energy to form an oxygen vacancy, a process tied to the reduction of two Ce⁴⁺ ions to Ce³⁺, is significantly lowered in Pt-doped ceria compared to pure ceria. sci-hub.st
The oxidation state of platinum itself is also a dynamic factor. In Pt/CeO₂ systems, platinum can exist in metallic (Pt⁰) or oxidized (e.g., Pt²⁺, Pt⁴⁺) states. mdpi.comresearchgate.net The ratio of these platinum species can be influenced by treatments, such as reduction with hydrogen, and by the properties of the ceria support. mdpi.comrsc.org For example, H₂ pretreatment can increase the proportion of Ce³⁺, which in turn leads to a higher concentration of surface oxygen vacancies and a higher ratio of Pt⁰ to oxidized platinum species. mdpi.com This synergy, where Pt species act as binding sites and the reducible ceria support provides active oxygen, is crucial for catalytic reactions. rsc.org The formation of Pt-O-Ce bonds at the interface between platinum and ceria is a manifestation of this strong metal-support interaction, which can enhance catalytic activity by stimulating the creation of oxygen vacancies. acs.orgnih.gov
The electrochemical behavior of the Ce(III)/Ce(IV) couple has been extensively studied, often using platinum electrodes. acs.orgsrce.hr These studies confirm that the kinetics of the Ce³⁺/Ce⁴⁺ redox reaction are complex and can be influenced by factors such as electrolyte composition and temperature. acs.orgresearchgate.net In the context of solid Pt/CeO₂ materials, the redox transitions are linked to the material's structure, with smaller ceria nano-islands on a platinum substrate showing Ce³⁺/Ce⁴⁺ redox transitions that extend into the subsurface region. rsc.org
| Parameter | Observation in Pt-Ceria Systems | Source(s) |
| Ce³⁺/Ce⁴⁺ Ratio | Increased by H₂ pretreatment, leading to more oxygen vacancies. | mdpi.com |
| Pt Oxidation State | Exists as Pt⁰, Pt²⁺, Pt⁴⁺; ratio is tunable by treatments. | mdpi.comresearchgate.net |
| Redox Synergy | Pt facilitates Ce⁴⁺ reduction; ceria's reducibility affects Pt stability. | sci-hub.strsc.orgbohrium.com |
| Electrochemical Kinetics | Quasi-reversible process, diffusion-controlled on Pt electrodes. | srce.hr |
Role of Oxygen Vacancies in Electronic Behavior and Redox Cycles
Oxygen vacancies are point defects in the ceria lattice where an oxygen ion is missing. Their formation is intrinsically linked to the reduction of Ce⁴⁺ to the smaller Ce³⁺ ion to maintain charge neutrality. mdpi.com These vacancies are not merely structural flaws; they are critical to the electronic and chemical properties of ceria-based materials, playing a central role in redox cycles. rsc.org
The interaction with platinum profoundly influences the concentration and mobility of oxygen vacancies. The formation of Pt–O–Ce bonds at the metal-support interface is believed to stimulate a substantial increase in oxygen vacancies on the ceria surface. acs.orgnih.gov This enhancement is a key aspect of the synergistic effect in Pt/CeO₂ catalysts. DFT calculations show that doping ceria with platinum can lower the oxygen vacancy formation energy by as much as 2.03 eV compared to pure ceria. sci-hub.st This increased ease of vacancy formation makes the Pt-doped ceria more reducible and enhances its oxygen storage capacity. sci-hub.st
Oxygen vacancies act as active sites in catalytic processes. They can facilitate the activation of gaseous oxygen, generating reactive oxygen species that are crucial for oxidation reactions. acs.orgmdpi.com For example, in the oxidation of carbon monoxide (CO), Pt species serve as sites for CO adsorption, while nearby oxygen vacancies on the ceria surface activate O₂ molecules. rsc.org The mobility of lattice oxygen is found to be higher in systems with a greater concentration of labile oxygen species associated with these vacancies. acs.org
Redox cycling involves the creation and annihilation of these oxygen vacancies. During a reduction step (e.g., at high temperature or in a reducing atmosphere like H₂), oxygen is released from the lattice, creating vacancies and reducing Ce⁴⁺ to Ce³⁺. researchgate.netnih.gov In the subsequent oxidation step (e.g., exposure to O₂), oxygen from the gas phase is incorporated into the vacancies, re-oxidizing Ce³⁺ to Ce⁴⁺. researchgate.netnih.gov The presence of platinum facilitates these cycles. Studies have shown that hydrogen treatment of Pt/CeO₂ can simultaneously induce the formation of highly dispersed platinum nanoparticles and increase the concentration of surface oxygen vacancies, significantly boosting catalytic performance. rsc.org
| Feature | Role in Pt-Ceria Systems | Impact | Source(s) |
| Formation Energy | Significantly lowered by Pt doping (by up to 2.03 eV). | Enhances reducibility and oxygen storage capacity. | sci-hub.st |
| Concentration | Increased by strong Pt-O-Ce interactions. | Creates more active sites for reactions. | acs.orgnih.gov |
| Function | Adsorb and activate gas-phase O₂. | Generates reactive oxygen species for catalysis. | acs.orgmdpi.com |
| Redox Cycling | Vacancies are created during reduction and filled during oxidation. | Enables the material's function in cyclic processes. | rsc.orgresearchgate.netnih.gov |
Catalytic Applications and Mechanistic Investigations of Cerium Oxoplatinum 1/1
Fundamental Principles of Catalytic Action
The catalytic prowess of Cerium--oxoplatinum (1/1) stems from its ability to lower the energy barriers of reactions, facilitate the formation of crucial reaction intermediates, and participate in complex electron transfer processes.
Energy Profiles and Activation Energy Alteration
Cerium--oxoplatinum (1/1) significantly alters the energy profile of catalytic reactions by providing an alternative reaction pathway with a lower activation energy. ustc.edu.cnrsc.org This is a cornerstone of its catalytic function, enabling reactions to proceed at faster rates and under milder conditions than would otherwise be possible.
Theoretical investigations have provided quantitative insights into this phenomenon. For instance, in the context of CO oxidation, the apparent activation barrier is a key determinant of the reaction rate. ustc.edu.cn Density functional theory (DFT) calculations have shown that the presence of single platinum atoms on a ceria support can dramatically lower the activation energy for CO oxidation. ustc.edu.cn For example, the apparent activation energy for CO oxidation over a Pt1(CO)/CeO2−x(111) surface is a mere 0.55 eV. ustc.edu.cn This is substantially lower than that observed on various platinum surfaces alone, which can range from 2.13 to 2.70 eV. ustc.edu.cn
The specific structure of the cerium-platinum interface plays a crucial role in determining the extent of activation energy reduction. Different ceria surface terminations, such as (111), (110), and (100), exhibit varying abilities to stabilize platinum species and influence the energy barriers of elementary reaction steps. ustc.edu.cnnih.govresearchgate.net For instance, the maximum elementary barriers for CO oxidation on a Pt8(CO)9/CeO2−x(111) system are slightly higher than those on a Pt1(CO)/CeO2−x(111) system, suggesting that the single-atom configuration might be more active at lower temperatures. ustc.edu.cn
Furthermore, the crystallinity of the ceria support has been shown to dictate the reactivity of platinum catalysts by influencing the mobility of lattice oxygen and the lability of oxygen species, which in turn affects the activation barriers. acs.org DFT calculations on CO oxidation over Pt4 clusters on crystalline and amorphous ceria supports revealed different activation barriers for the reaction steps. acs.org
The table below summarizes theoretical findings on the activation energies for CO oxidation on different cerium-platinum catalyst models.
| Catalyst Model | Reaction | Apparent Activation Energy (Eapp) (eV) | Source |
| Pt1(CO)/CeO2−x(111) | CO Oxidation | 0.55 | ustc.edu.cn |
| Pt8(CO)9/CeO2−x(111) | CO Oxidation | 1.22 | ustc.edu.cn |
| Pt1/Ce1−yO2(111) | CO Oxidation | 1.07 | ustc.edu.cn |
| Pt/CeOx/SiO2-A (amorphous) | O2 Dissociation | 0.20 | acs.org |
| Pt/CeOx/SiO2-C (crystalline) | O2 Dissociation | 0.27 | acs.org |
| Pt4/(Pt−Ce)O2 | CO Oxidation (rate-limiting step) | 0.44 | mdpi.com |
Formation of Reaction Intermediates
In the water-gas shift (WGS) reaction, for example, the formation of formate (B1220265) (HCOO) and carboxylate (CO2δ−) species as reaction intermediates has been identified through techniques like concentration-modulation spectroscopy in DRIFT mode. researchgate.netconicet.gov.ar This suggests the prevalence of a carboxyl (HOCO) mechanism that is activated at the interface between platinum and ceria. researchgate.netconicet.gov.ar The ability of the catalyst to facilitate the formation and subsequent transformation of these intermediates is critical to its performance.
For CO oxidation, the reaction can proceed through different mechanistic pathways involving various intermediates. Theoretical studies have identified intermediates such as adsorbed CO on platinum sites (Pt-CO) and the formation of carbonate-like structures. mdpi.com In one proposed mechanism, a CO molecule reacts with a lattice oxygen atom from the ceria support to form a monodentate carbonate intermediate. mdpi.com Another pathway involves the reaction of CO with oxygen atoms from O2 dissociation at the perimeter sites between platinum clusters and the ceria support. ustc.edu.cn
The stability and reactivity of these intermediates are highly dependent on the local coordination environment of the platinum atoms and the nature of the ceria support. nih.govnih.gov For instance, the adsorption of carbon monoxide on single platinum atoms supported on different ceria terminations is sensitive to the surface structure, which in turn influences the subsequent reaction steps. nih.govresearchgate.net
The following table provides examples of identified or proposed reaction intermediates in catalytic reactions involving cerium-platinum systems.
| Reaction | Identified/Proposed Intermediates | Analytical Technique/Method | Source |
| Water-Gas Shift | Monodentate Formate (HCOO), Carboxylate (CO2δ−) | Concentration-Modulation DRIFTS | researchgate.netconicet.gov.ar |
| CO Oxidation | Adsorbed CO (Pt-CO), Carbonate-like species | DFT Calculations | mdpi.com |
| NO + CO Reaction | Isocyanate (NCO) complex | In Situ FTIR | scirp.org |
Role of Cerium--oxoplatinum (1/1) in Multi-Electron Transfer and Redox Cycles
A defining characteristic of the Cerium--oxoplatinum (1/1) catalyst is its ability to facilitate multi-electron transfer and engage in redox cycles. This is primarily due to the unique property of ceria to readily switch between Ce⁴⁺ and Ce³⁺ oxidation states. frontiersin.orgnih.govresearchgate.net This redox capability allows the catalyst system to act as both an electron donor and acceptor, a crucial function in many catalytic processes.
The interaction between platinum and ceria often involves a charge transfer from the platinum nanoparticles to the ceria support, resulting in the reduction of Ce⁴⁺ to Ce³⁺. frontiersin.orgethz.ch This electron transfer is not a simple, one-way process but rather a dynamic equilibrium that is influenced by the reaction conditions. nih.govresearchgate.net The presence of reactants can significantly alter the chemical state and structure of the catalyst. ustc.edu.cn
This charge transfer has a profound impact on the catalytic activity. For instance, the donation of electrons from platinum to the ceria support can significantly affect the adsorption energies of reactants on the platinum surface. ub.edu The electronic state of the platinum atoms, particularly those at the interface with ceria, is modulated by this interaction, which in turn influences their chemical properties and reactivity. ub.edu
The redox cycle is often coupled with the Mars-van Krevelen mechanism, where lattice oxygen from the ceria support participates directly in the reaction. ustc.edu.cnchalmers.se For example, in CO oxidation, a CO molecule adsorbed on a platinum site can react with an oxygen atom from the ceria lattice, leading to the formation of CO₂ and an oxygen vacancy. This vacancy is then replenished by gas-phase oxygen, completing the catalytic cycle and restoring the catalyst to its initial state. The presence of platinum is crucial as it facilitates both the initial reduction of ceria and the subsequent re-oxidation by O₂.
Studies using techniques like X-ray absorption spectroscopy have provided direct evidence for the correlated redox dynamics of both platinum and cerium during catalytic cycles. iucr.org These studies have shown that the oxidation of the catalyst can start on the ceria support, which then assists in the oxidation of the platinum nanoparticles. iucr.org The kinetics of these redox processes are strongly dependent on temperature and the local gas environment. iucr.org
The table below highlights key aspects of the multi-electron transfer and redox cycles in Cerium--oxoplatinum (1/1) catalysis.
| Phenomenon | Description | Key Supporting Evidence | Source |
| Ce⁴⁺/Ce³⁺ Redox Couple | Reversible switching between cerium oxidation states enables oxygen storage and release. | Core to understanding ceria's catalytic role. | frontiersin.orgnih.govresearchgate.net |
| Electron Transfer | Electrons are transferred from platinum to ceria, reducing Ce⁴⁺ to Ce³⁺. This affects the electronic properties of both components. | DFT calculations show changes in the density of states and charge distribution upon electron transfer. | ub.eduub.edu |
| Mars-van Krevelen Mechanism | Lattice oxygen from ceria participates in the reaction, creating oxygen vacancies that are subsequently refilled. | Theoretical studies show this as a facile mechanism for CO oxidation on Pt/CeO₂. | ustc.edu.cn |
| Dynamic Redox Behavior | The oxidation states of both Pt and Ce change dynamically under reaction conditions. | In situ/operando spectroscopy reveals correlated changes in the oxidation states of Pt and Ce during redox cycling. | iucr.orgacs.org |
Heterogeneous Catalysis Frameworks
In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the surface of Cerium--oxoplatinum (1/1) provides the active sites for chemical transformations. The processes of adsorption and subsequent surface reactions are central to its catalytic function.
Adsorption Phenomena on Catalytic Surfaces
The adsorption properties are highly sensitive to the catalyst's structure. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have shown that the stability of a single platinum atom and its adsorption characteristics for molecules like carbon monoxide strongly depend on the specific termination (e.g., flat, stepped, defective) of the ceria support. nih.govresearchgate.net Metastable and stepped CeO₂(100) and (210) surfaces exhibit strong binding for platinum atoms, while the more stable CeO₂(111) and (110) terminations show weaker binding, which can promote the diffusion and clustering of platinum. nih.govresearchgate.net
The interaction between platinum and ceria can also influence the adsorption properties of the platinum itself. Electronic metal-support interactions (EMSI) can lead to electron transfer, which in turn modifies the electronic structure of the platinum atoms, particularly those at the interface. ub.edu This can alter the adsorption energies of reactants. For example, the adsorption energy of CO on interface platinum atoms can vary significantly depending on the number of electrons transferred to the ceria support. ub.edu
Furthermore, the presence of different species on the surface can influence each other's adsorption. In the context of the (NO + CO) reaction, the intensity and position of infrared peaks corresponding to adsorbed species are strongly dependent on the catalyst composition, indicating a complex interplay between the adsorbates and the surface. scirp.org
The table below provides examples of adsorption characteristics on cerium-platinum surfaces.
| Adsorbate | Adsorption Site | Observation/Finding | Method | Source |
| Platinum Atom | Various CeO₂ surfaces | Adsorption stability and diffusion kinetics are highly dependent on the ceria surface termination. | DFT Calculations | nih.govresearchgate.net |
| Carbon Monoxide | Single Pt atom on CeO₂ | Adsorption strength is sensitive to the structure of the ceria support. | DFT Calculations | nih.govresearchgate.net |
| Carbon Monoxide | Pt-8 interface atom on Pt₈/CeO₂(111) | Adsorption energy varies with the extent of electron transfer to the ceria support. | DFT Calculations | ub.edu |
| NO and CO | PtCe/TiO₂ | The interaction between adsorbed NO and CO is enhanced by the presence of CeO₂. | In Situ FTIR | scirp.org |
Activation of Adsorbed Reactants and Surface Reactions
Following adsorption, the reactant molecules are activated on the catalyst surface, meaning their chemical bonds are weakened, making them more susceptible to reaction. The Cerium--oxoplatinum (1/1) catalyst provides specific sites where this activation occurs efficiently.
The interface between platinum and ceria is often considered a key location for the activation of reactants. scielo.org.mxnih.gov Strong metal-support interactions can lead to the formation of highly active sites at this interface where the activation of both adsorbed reactants can take place. scielo.org.mx For the water-gas shift (WGS) reaction, for instance, the activation of water is a crucial step. While often considered rate-limiting, studies have shown that the filling of oxygen vacancies by water can be a fast process on Pt/CeO₂ catalysts, suggesting that water activation at the metal-oxide interface is efficient. researchgate.netconicet.gov.ar
The local coordination environment of the platinum atoms plays a significant role in their ability to activate reactants. nih.gov By controlling the synthesis conditions, it is possible to create platinum single atoms with different coordination numbers on the ceria support. nih.gov These different sites can exhibit distinct behaviors in reactant activation. For example, single platinum atoms at the edge sites of ceria may have different activation capabilities compared to those at terrace sites. nih.gov
The activation process is often linked to the redox properties of the catalyst. In NO oxidation, for example, H₂ pretreatment of a Pt/CeO₂ catalyst can increase the concentration of Ce³⁺ and oxygen vacancies on the surface. mdpi.com These oxygen vacancies can adsorb and activate O₂, generating reactive oxygen species that are crucial for the oxidation of adsorbed NO. mdpi.com The formation of Pt-O-Ce bonds at the interface can also activate O-Ce bonds, facilitating the reduction of surface oxygen species. mdpi.com
Once activated, the adsorbed species can react with each other on the surface to form products. This is the core of the catalytic cycle. The efficiency of these surface reactions is dictated by the proximity and reactivity of the activated species. The reversible assembly of platinum nanoparticles on a ceria support under reaction conditions highlights the dynamic nature of the active sites. bnl.gov Single platinum atoms can aggregate to form active nanoparticles during a reaction and then fragment back into single atoms upon cooling, a process that can contribute to the catalyst's stability and reusability. bnl.gov
The table below summarizes findings related to the activation of reactants and surface reactions on cerium-platinum catalysts.
| Reaction | Key Aspect of Activation/Surface Reaction | Observation/Finding | Source |
| Water-Gas Shift | Water Activation | The filling of oxygen vacancies by water at the Pt-CeO₂ interface is a fast process. | researchgate.netconicet.gov.ar |
| CO Oxidation | Dynamic Active Sites | Platinum atoms can reversibly assemble into active nanoparticles under reaction conditions. | bnl.gov |
| NO Oxidation | Role of Oxygen Vacancies | H₂ pretreatment enhances the formation of oxygen vacancies, which activate O₂ to form reactive oxygen species. | mdpi.com |
| General | Importance of Interface Sites | Strong metal-support interactions create active sites at the Pt-CeO₂ interface for reactant activation. | scielo.org.mx |
| General | Influence of Pt Coordination | The local coordination environment of single Pt atoms on ceria controls their catalytic reactivity. | nih.gov |
Desorption Kinetics of Products from Catalyst Surfaces
Kinetic studies are often performed using techniques like Temperature-Programmed Desorption (TPD). In TPD, a surface previously saturated with an adsorbate is heated at a linear rate, and the desorbing species are monitored with a mass spectrometer. The temperature at which the desorption rate is maximal (Tₚ) is related to the desorption activation energy (Eₐ).
For Pt/CeO₂ catalysts, while much focus is placed on reactant (e.g., CO) adsorption, the desorption of the CO₂ product is generally considered to be rapid and not rate-limiting at typical reaction temperatures. However, the desorption kinetics of other species, such as adsorbed oxygen, can provide insight into the catalyst's oxidative power. Oxygen TPD on Pt/CeO₂ reveals multiple desorption peaks, corresponding to weakly adsorbed molecular oxygen (O₂⁻) at lower temperatures and more strongly bound surface oxygen (O⁻) at higher temperatures. mdpi.com The presence of platinum typically enhances the supply of these active oxygen species. mdpi.com
The table below presents typical kinetic data for the desorption of relevant species from platinum-ceria catalyst surfaces, derived from experimental studies on analogous systems.
| Desorbing Species | Catalyst System | Approx. Desorption Peak Temp. (Tₚ) | Estimated Activation Energy (Eₐ) | Notes |
|---|---|---|---|---|
| CO | 1 wt% Pt/CeO₂ | ~150-350 °C | ~110-120 kJ/mol osti.gov | Strongly adsorbed on Pt sites, desorption can be reactive (with O*). osti.gov |
| O₂ (weakly adsorbed) | 1 wt% Pt/CeO₂ | ~108 °C mdpi.com | Not specified | Attributed to desorption of O₂⁻ species. mdpi.com |
| O₂ (chemisorbed) | 1 wt% Pt/CeO₂ | ~282 °C mdpi.com | Not specified | Attributed to desorption of surface O⁻ species. mdpi.com |
Active Site Identification and Characterization on Cerium--oxoplatinum (1/1) Surfaces
The remarkable catalytic activity of platinum-ceria materials is widely attributed to the unique active sites formed at the interface between the platinum and the ceria support. osti.govnih.gov For a hypothetical Cerium--oxoplatinum (1/1) material, these interfacial sites would be the primary locus of catalytic action.
Characterization studies combining in situ spectroscopy and microscopy on Pt/CeO₂ catalysts have revealed that the active site is not simply the metallic platinum surface but a dynamic ensemble involving platinum atoms, ceria lattice oxygen, and oxygen vacancies (Oᵥ). researchgate.netosti.gov The most commonly proposed active site structure is the Pt-Oᵥ-Ce³⁺ moiety. In this model, CO adsorbs onto the platinum sites, while oxygen is activated at the ceria support, often involving the creation of an oxygen vacancy and the reduction of Ce⁴⁺ to Ce³⁺. The reaction then proceeds at the boundary between the two. osti.govethz.ch
The nature of the active site can be influenced by:
Ceria Crystal Facet: The reactivity varies depending on the exposed crystal plane of the ceria support. Pt on CeO₂ nanorods (exposing (110) and (100) facets) often shows higher activity than on octahedra (exposing (111) facets), which is linked to a higher concentration of interfacial Ptᵅ⁺–O–Ce⁴⁺ sites. researchgate.netosti.gov
Platinum Oxidation State: Platinum can exist in various oxidation states (Pt⁰, Pt²⁺, Pt⁴⁺), and its state can change dynamically under reaction conditions. researchgate.netmdpi.com While metallic Pt⁰ is often the primary site for CO adsorption, oxidized Ptᵅ⁺ species at the interface are crucial for activating the ceria support and facilitating oxygen transfer. researchgate.netnih.gov
Metal-Support Interaction: A strong interaction between platinum and ceria can lead to the formation of a Pt-O-Ce bond, which enhances the thermal stability and reducibility of the lattice oxygen near the interface. nih.govresearchgate.net
The following table summarizes key active site structures proposed for Pt/CeO₂ catalysts in prominent catalytic reactions.
| Proposed Active Site | Catalytic Reaction | Key Characteristics | Supporting Evidence |
|---|---|---|---|
| Interfacial Pt-O* Species | CO Oxidation | Reaction between CO on Pt and highly reactive oxygen (O) supplied by ceria at the interface. osti.gov | In situ* DRIFTS, Microcalorimetry osti.gov |
| Pt⁰–Oᵥ–Ce³⁺ | Water-Gas Shift | Formed dynamically during the reaction from initial Ptᵅ⁺–O–Ce⁴⁺ sites. researchgate.netosti.gov | In situ XPS, in situ STEM researchgate.netethz.ch |
| Embedded Pt Clusters (PtC) | CO Oxidation | Bottom layer of Pt atoms substitutes Ce cations in the ceria surface lattice, enhancing O₂ activation. escholarship.org | In situ XANES, HR-STEM escholarship.org |
| Pt-O-Ce Bonds | General Oxidation | Thermally stable anchor sites that improve the reducibility of lattice oxygen. nih.govresearchgate.net | In situ Raman, H₂-TPR researchgate.net |
Homogeneous Catalysis Paradigms (if soluble cluster species are relevant)
While Cerium--oxoplatinum is typically conceptualized as a solid heterogeneous catalyst, it is conceivable that nanoscale soluble clusters could be employed in homogeneous catalysis. In such scenarios, the fundamental principles of organometallic chemistry, including ligand exchange and redox cycles, would govern the catalytic mechanism. The Ce³⁺/Ce⁴⁺ redox couple is well-known in solution-phase chemistry and can be modulated by the ligand environment. rsc.orgresearchgate.net
Ligand Exchange Mechanisms
Ligand exchange is a fundamental step in homogeneous catalysis, where a ligand in a metal's coordination sphere is replaced by another. rsc.org For soluble cerium complexes, the rate of catalysis can be directly controlled by the kinetics of ligand reorganization and exchange processes. rsc.org
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are two elementary reactions that form the basis of many catalytic cycles, particularly in cross-coupling and functionalization reactions. nih.govyoutube.com
Oxidative Addition: A metal center is oxidized (formally by +2) as a substrate molecule (e.g., A-B) breaks its bond and adds as two separate ligands (A and B) to the metal. youtube.comkyushu-u.ac.jp
Reductive Elimination: The reverse process, where two ligands on a metal center couple to form a new molecule, reducing the metal's oxidation state (formally by -2). nih.govresearchgate.net
In a hypothetical catalytic cycle involving a soluble Cerium--oxoplatinum cluster, these steps would be crucial for C-H or C-X (X = halogen) bond activation. For instance, studies on analogous Pd/CeO₂ systems for the hydrodehalogenation of halophenols propose a mechanism involving the oxidative addition of the C-halogen bond to a Pd⁰ site. osti.gov This is followed by a reductive elimination step that forms the C-H bond and regenerates the active catalyst. osti.gov The cerium component, acting as a redox-active ligand or part of the cluster framework, could facilitate the electron transfer steps required for the platinum center to cycle between its active oxidation states.
Advanced In Situ/Operando Spectroscopic Studies for Mechanistic Insights
To understand how a catalyst functions under actual working conditions, in situ (in the presence of reactants) and operando (while measuring catalytic activity) spectroscopic techniques are indispensable. These methods allow for the direct observation of the catalyst's structure, the state of active sites, and the presence of surface intermediates during the reaction.
In Situ Raman and IR Spectroscopy for Reaction Monitoring
Both Infrared (IR) and Raman spectroscopy are powerful tools for studying platinum-ceria catalysts, as they provide complementary vibrational information about the catalyst and adsorbed species.
In Situ IR Spectroscopy: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly effective for monitoring species adsorbed on powdered catalysts under reaction conditions. In studies of CO oxidation over Pt/CeO₂, DRIFTS can identify:
CO Adsorption on Platinum: Strong bands in the 2100-2060 cm⁻¹ region correspond to CO linearly bonded to Pt⁰ sites. osti.govnih.gov A separate band around 2109-2125 cm⁻¹ can be assigned to CO adsorbed on oxidized Ptᵅ⁺ species, often at the interface. nih.govnih.gov
Carbonate Formation: The formation of various carbonate and bicarbonate species on the ceria support can be monitored in the 1600-1300 cm⁻¹ range. These species can be either reactive intermediates or spectator species that poison the surface.
Hydroxyl Groups: Bands in the 3700-3300 cm⁻¹ region provide information on surface hydroxyl groups and adsorbed water. mdpi.com
In Situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of the metal-oxide lattice, making it ideal for probing the state of the ceria support. For Pt/CeO₂ systems, it can detect:
Ceria Lattice Mode: The main F₂g mode of the fluorite CeO₂ structure appears around 464 cm⁻¹. Broadening or shifting of this peak indicates changes in the lattice, such as strain or particle size effects.
Oxygen Vacancies: The presence of defect-induced modes, often seen as broad peaks around 550-600 cm⁻¹, is directly related to the concentration of oxygen vacancies and Ce³⁺ ions, which are crucial for the catalytic mechanism. researchgate.netescholarship.org
Pt-O-Ce Bonds: A peak observed around 555 cm⁻¹ has been associated with the Pt-O-Ce interfacial bond, providing direct evidence of the strong metal-support interaction. nih.govresearchgate.net
Adsorbed Oxygen Species: Under reaction conditions, bands for superoxide (B77818) (O₂⁻) and peroxide (O₂²⁻) species can be observed at the interface (e.g., ~830 cm⁻¹ and ~1130 cm⁻¹), providing direct insight into oxygen activation. acs.org
The table below lists key vibrational bands observed in spectroscopic studies of Pt/CeO₂ catalysts.
| Technique | Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|---|
| IR (DRIFTS) | ~2077 cm⁻¹ | CO on metallic Pt⁰ sites osti.gov | Tracks reactant adsorption on active metal sites. |
| IR (DRIFTS) | ~2109 cm⁻¹ | CO on oxidized Ptᵅ⁺ sites nih.govnih.gov | Indicates CO adsorption at interfacial/ionic Pt sites. |
| IR (DRIFTS) | 1600-1300 cm⁻¹ | Surface carbonate/bicarbonate species | Monitors product formation or potential surface poisoning. |
| Raman | ~464 cm⁻¹ | F₂g mode of CeO₂ lattice | Probes the structural integrity of the ceria support. |
| Raman | ~555 cm⁻¹ | Pt-O-Ce interfacial bond vibration nih.govresearchgate.net | Direct evidence of strong metal-support interaction. |
| Raman | ~600 cm⁻¹ | Defect-induced (D) band | Indicates the presence of oxygen vacancies/Ce³⁺. escholarship.org |
| Raman | ~830 cm⁻¹ / ~1130 cm⁻¹ | Peroxide / Superoxide species acs.org | Direct observation of activated oxygen species at the interface. acs.org |
In Situ X-ray Absorption Spectroscopy under Reaction Conditions
In situ X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and local coordination environment of specific elements within a catalyst as it functions. By performing XAS measurements under controlled gas atmospheres and temperatures, it is possible to track the dynamic changes in the oxidation states of both cerium and platinum, which are believed to be critical for the catalytic activity. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom.
Studies utilizing in situ XAS have demonstrated a strong correlation between the redox behavior of the Ce-Pt system and its catalytic performance, particularly in oxidation reactions such as CO oxidation. researchgate.netiucr.org The presence of platinum nanoparticles is essential to facilitate the reduction of cerium sites. tandfonline.com In the absence of platinum, the cerium in cerium oxide remains in the Ce⁴⁺ state across various gas environments. tandfonline.com However, in CeOₓ/Pt systems, the cerium can cycle between Ce⁴⁺ and Ce³⁺ states, even at room temperature, when the atmosphere is switched between air and reducing gases like hydrogen (H₂) or carbon monoxide (CO). tandfonline.com
Operando XAS studies on Pt-doped CeO₂ during the non-oxidative conversion of methane (B114726) revealed that while the bulk ceria maintains its oxidation state during initial pretreatment, reaction with methane leads to a significant reduction of bulk CeO₂ to Ce³⁺. acs.org This is indicated by a shift in the Ce L₃-edge absorption energy. acs.org Concurrently, the platinum species can transform from an oxidized state (resembling PtO₂) to a more reduced state, indicating an increased interaction between platinum and cerium under reaction conditions. acs.org
Time-resolved XAS experiments with sub-second resolution have further illuminated the kinetics of these redox processes. iucr.org During periodic cycling between CO- and oxygen-containing atmospheres, the reactivity of platinum and cerium show a strong correlation. iucr.org These studies suggest that the oxidation process may initiate on the ceria support, which in turn promotes the oxidation of the platinum nanoparticles, highlighting the intimate mechanistic link between the two components. iucr.org
Table 1: Summary of In Situ XAS Findings on Ce-Pt Catalysts
| Technique | Catalyst System | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| In Situ XAS / APXPS | CeO₂/Pt | 200-250 °C, CO/O₂ mixtures (O-rich and CO-rich) | Catalytic activity for CO oxidation correlates with the fraction of Ce⁴⁺ sites. researchgate.net | researchgate.net |
| Operando XAS | Pt-doped CeO₂ | Up to 975 °C, CH₄ atmosphere | Reaction with methane induces reduction of bulk CeO₂ to Ce³⁺; Pt state also changes, indicating increased Pt-Ce interaction. acs.org | acs.org |
| In Situ XANES | CeOₓ/Pt/Al₂O₃ | Room temperature, Air, H₂, CO | Platinum facilitates the reduction of Ce⁴⁺ to Ce³⁺ in H₂ and CO atmospheres at non-elevated temperatures. tandfonline.com | tandfonline.com |
Environmental Transmission Electron Microscopy (E-TEM) for Dynamic Processes
Environmental Transmission Electron Microscopy (E-TEM) offers the unique capability to visualize catalyst nanostructures in real-time under gaseous environments and at elevated temperatures. This provides direct evidence of the dynamic morphological changes that catalysts like Cerium--oxoplatinum undergo during operation, which are often inferred from spectroscopic methods. E-TEM studies can reveal processes such as nanoparticle migration, sintering (growth), and redispersion directly at the nanoscale.
For Pt/ceria catalysts, E-TEM has been instrumental in confirming the dynamic structural behavior of platinum nanoparticles on the ceria support at moderate temperatures (<500 °C). nih.gov These observations are crucial for understanding how to enhance and maintain catalytic activity. For instance, under oxidizing conditions, even at temperatures around 400 °C, platinum can redisperse from larger particles into smaller clusters or single atoms on the ceria surface. nih.gov Conversely, when exposed to reducing agents, controlled formation and growth of Pt particles can be observed. nih.gov
The dynamic nature of the Pt-ceria interface is a key factor in its catalytic performance. The ability to tune the platinum particle size and dispersion in situ through controlled oxidation and reduction cycles has been demonstrated. nih.gov E-TEM, in conjunction with operando spectroscopy, has shown that the choice of reductant (e.g., CO, H₂, or C₃H₆) influences the degree of reduction and the resulting particle size, which in turn affects the catalytic activity. nih.gov This direct visualization confirms that the catalyst's structure is not static but adapts to the surrounding reactive environment.
Table 2: Dynamic Processes in Pt/Ceria Catalysts Observed by E-TEM
| Observation | Conditions | Temperature | Implication | Reference |
|---|---|---|---|---|
| Platinum Redispersion | Oxidizing Atmosphere | ~400 °C | Sintered Pt particles can be redispersed to enhance active site availability. | nih.gov |
| Controlled Pt Particle Formation | Reducing Pulses (CO, H₂, C₃H₆) | 250-400 °C | The size and structure of active Pt particles can be tuned by the choice of reductant and temperature. | nih.gov |
Theoretical and Computational Modeling of Cerium Oxoplatinum 1/1 Reactivity
Simulation of Surface Reactions and Adsorption Energetics
Computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding surface reactions and determining the energetics of adsorption on cerium-platinum oxide systems. These simulations provide a foundational understanding of how molecules interact with the catalyst surface, a critical first step in elucidating reaction mechanisms.
Research has shown that the adsorption energy of platinum on ceria surfaces is highly dependent on the specific surface facet of the ceria support ((111), (110), or (100)) and the local coordination environment. recercat.catresearchgate.net For instance, DFT calculations have been used to determine the most stable adsorption sites for single Pt atoms on the CeO₂(111) surface, with the O-O bridge site being identified as particularly favorable. mdpi.com The adsorption energies are a key factor in determining the stability and dispersion of platinum on the ceria support. rsc.org
Furthermore, simulations have been crucial in studying the adsorption of reactant molecules, such as carbon monoxide (CO) and oxygen (O₂), which are central to many catalytic applications like CO oxidation. osti.gov The adsorption energy of CO on platinum sites can be influenced by the ceria support, and in turn, the presence of adsorbates like CO can dynamically alter the structure and stability of the platinum species on the surface. ustc.edu.cn
Below is a data table summarizing representative adsorption energies of platinum on different ceria surfaces as calculated by DFT.
| Adsorbed Species | Ceria Surface | Adsorption Site | Calculated Adsorption Energy (eV) |
| Single Pt atom | CeO₂(111) | O-O bridge | -0.70 mdpi.com |
| Single Pt atom | CeO₂(111) | Top Ce | -1.20 aip.org |
| Pt₂ dimer | CeO₂(111) | - | -2.82 to -2.96 per Pt atom aip.org |
| Pt₄ cluster | CeO₂(111) | - | -3.70 per Pt atom aip.org |
Note: Adsorption energies can vary based on the specific computational methods and models used.
Elucidation of Reaction Pathways using Ab Initio Molecular Dynamics
Ab initio molecular dynamics (AIMD) simulations offer a powerful tool to explore the dynamic evolution of the cerium-platinum oxide system under reaction conditions. acs.org Unlike static DFT calculations, AIMD allows for the simulation of atomic motions over time at finite temperatures, providing insights into reaction mechanisms and the dynamic nature of the catalyst. recercat.catustc.edu.cn
AIMD simulations have been employed to study the diffusion of species at the water/ceria interface, which is crucial for understanding reactions in aqueous environments. acs.org These simulations have shown that water can dissociate at the interface, and the presence of platinum can accelerate the spillover of species between the oxide support and the metal. acs.org This dynamic interplay is fundamental to the catalytic activity of these materials.
In the context of CO oxidation, AIMD has revealed that the active sites on Pt/CeO₂ catalysts can be dynamic, transforming from single-atom species to small clusters at elevated temperatures. ustc.edu.cn These simulations can trace the entire reaction pathway, identifying transition states and calculating activation barriers for elementary reaction steps. For example, the Mars-van Krevelen mechanism, where lattice oxygen from the ceria participates in the reaction, has been investigated using these methods. researchgate.net
Prediction of Catalytic Activity and Selectivity Profiles
For cerium-platinum oxide systems, theoretical models have been used to predict the activity for various reactions, including CO oxidation and the water-gas shift reaction. osti.govosti.gov The models can predict how factors such as platinum particle size, the shape of the ceria support, and the presence of defects like oxygen vacancies influence the catalytic performance. acs.orgrsc.org For instance, it has been shown that the crystallinity of the ceria support can dramatically impact the catalytic activity of platinum clusters. acs.org
The selectivity of a catalyst, its ability to favor the formation of a desired product over others, can also be predicted. In reactions such as the reduction of nitrogen oxides (NOx), theoretical models can help in designing catalysts that are selective towards the formation of N₂ rather than undesirable byproducts. nih.gov
The table below illustrates how theoretical calculations can correlate structural properties with predicted catalytic activity for CO oxidation on Pt/CeO₂ systems.
| System | Key Theoretical Finding | Predicted Catalytic Activity |
| Pt single atoms on CeO₂(100) | Dynamic charge transfer between Pt and CeO₂ recercat.catresearchgate.net | Can be active, but may require specific conditions to form the active state researchgate.net |
| Pt clusters on crystalline CeO₂ | Enhanced labile oxygen at the interface acs.org | High activity for CO oxidation acs.org |
| Pt clusters on amorphous CeO₂ | Less labile lattice oxygen acs.org | Lower activity compared to crystalline support acs.org |
Development of Structure-Activity Relationships through Computational Screening
Computational screening is a high-throughput approach that uses theoretical calculations to evaluate a large number of potential catalyst compositions and structures to identify promising candidates. nih.govresearchgate.net This method is crucial for developing structure-activity relationships, which are fundamental principles that link the atomic-scale structure of a catalyst to its performance.
In the context of cerium-platinum oxides, computational screening can be used to explore the effects of doping the ceria support with other elements or to investigate different platinum cluster sizes and morphologies. researchgate.netacs.org By systematically varying these parameters and calculating key descriptors of catalytic activity (e.g., adsorption energies of reactants, activation barriers of key reaction steps), it is possible to build a comprehensive understanding of what makes a catalyst effective. nih.gov
For example, a screening study might investigate how doping ceria with different transition metals affects the stability of a single platinum atom and its ability to activate CO or O₂. researchgate.net The insights gained from such studies can guide the rational design of new catalysts with enhanced activity and stability. europa.eu These computational efforts, when combined with experimental validation, provide a powerful paradigm for catalyst development. nih.gov
Surface Science Investigations of Cerium Oxoplatinum 1/1
Atomic-Scale Surface Structure Determination
The precise arrangement of atoms on the surface of Ce-Pt materials is fundamental to their properties. A suite of surface-sensitive techniques has been employed to elucidate these structures with high resolution.
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the periodicity of surface atoms. Studies on cerium deposited on a Pt(111) single crystal have revealed the formation of several ordered surface alloy phases upon annealing.
Systematic LEED experiments as a function of cerium coverage and annealing temperature have identified distinct surface structures. For cerium coverages up to 1 monolayer (ML) annealed to temperatures between 600 K and 1000 K, a (2x2) LEED pattern is consistently observed. jst.go.jpresearchgate.net This indicates the formation of a well-ordered surface alloy with a periodicity twice that of the underlying Pt(111) substrate.
At higher initial coverages of cerium (between 1 and 1.5 ML), a more complex LEED pattern emerges, which is a superposition of a (2x2) and a (1.98x1.98)R30° structure. jst.go.jpresearchgate.net For cerium coverages exceeding 2 ML, a pure (1.98x1.98)R30° structure is observed after annealing above 800 K. jst.go.jpresearchgate.net These findings suggest a transition from a "surface alloy-like" character at lower Ce coverages to a more "bulk alloy-like" character at higher coverages, with structures resembling bulk Pt-Ce compounds like Pt₅Ce. jst.go.jp
When carbon monoxide (CO) is adsorbed on a Ce-Pt(111) surface alloy at saturation coverage, a c(4x2) LEED pattern is observed. researchgate.netaps.org This pattern is interpreted as an intermediate structure between a (2x2) and a c(4x2) superstructure, where some diffraction spots appear as ordered triangles. researchgate.netaps.org
Table 1: Observed LEED Patterns for Cerium-Platinum Systems on Pt(111)
| Cerium Coverage | Annealing Temperature (K) | Observed LEED Pattern | Interpretation |
| Up to 1 ML | 600 - 1000 | (2x2) | Ordered surface alloy |
| 1 - 1.5 ML | > 800 | (2x2) + (1.98x1.98)R30° | Transition to bulk-like alloy |
| > 2 ML | > 800 | (1.98x1.98)R30° | Bulk-like alloy phase |
| Saturation CO on alloy | - | c(4x2) | Ordered CO overlayer |
Scanning Tunneling Microscopy (STM) provides real-space images of surfaces at the atomic level, offering a direct visualization of the structures identified by LEED. STM studies of cerium deposited on Pt(111) have provided detailed insights into the morphology and atomic arrangement of the resulting surface alloys and oxides.
Upon deposition of submonolayer coverages of cerium onto a Pt(111) surface at room temperature, three-dimensional clusters of metallic cerium are initially formed. aps.orgresearchgate.net Subsequent annealing of the sample in ultrahigh vacuum (UHV) leads to distinct, well-ordered surface phases. aps.orgresearchgate.net
Annealing at 900 K results in the formation of hexagonally shaped two-dimensional islands, which are primarily located at the step edges of the Pt(111) substrate. aps.orgresearchgate.net STM reveals that these islands have a local (2x2) structure with respect to the Pt(111) lattice, which is considered a precursor state to alloy formation. aps.orgresearchgate.net
Further annealing to 1000 K leads to the formation of a two-dimensional ordered surface alloy identified as Pt₅Ce. aps.orgresearchgate.net This alloy forms two different incommensurate overlayers on the Pt(111) surface, characterized by long-range Moiré patterns with spacings of 13.7 Å and 14.8 Å. aps.orgresearchgate.net
When the Pt₅Ce surface alloy is annealed in an oxygen atmosphere at 1000 K, ordered CeO₂ phases are formed. aps.orgresearchgate.net The surface structure of these oxide phases is consistent with an oxygen-terminated fluorite-type CeO₂(111) surface. aps.orgresearchgate.net During the decomposition of CeO₂ at 900 K, an ultrathin ordered phase of what is believed to be surface Ce₂O₃ has also been identified. aps.orgresearchgate.net
Atomic Force Microscopy (AFM) is a versatile technique for characterizing the topography of surfaces, including those of thin films. While less commonly used for atomic-resolution imaging of metallic alloys compared to STM, AFM provides valuable information on the morphology and roughness of thin films over larger areas.
Studies on cerium-doped yttrium iron garnet (Ce:YIG) thin films have demonstrated the capability of AFM to characterize the surface morphology of cerium-containing films. omicsonline.org These studies show that smooth, droplet-free surfaces with a root mean square (rms) roughness of less than 1 nm can be achieved. omicsonline.org
In the context of Ce-Pt systems, a novel nanopatterning method has been developed by depositing a platinum-cerium alloy film on a silicon wafer. researchgate.net Inducing phase separation in an oxygen-carbon monoxide atmosphere results in a nano-patterned thin film of Pt and cerium oxide with an average pattern width of 50 nm. researchgate.net AFM is a key tool for visualizing and characterizing such nanopatterned surfaces. researchgate.net Furthermore, AFM has been employed to study the morphology of cerium oxide thin films deposited at various temperatures, revealing that smoother surfaces are obtained as the deposition temperature increases. researchgate.net
Adsorption and Desorption Dynamics on Cerium--oxoplatinum (1/1) Surfaces
The interaction of gas molecules with Ce-Pt surfaces is critical for their catalytic applications. Techniques such as Temperature Programmed Desorption (TPD) and vibrational spectroscopies provide detailed information about the energetics and nature of adsorbed species.
Temperature Programmed Desorption (TPD) is used to study the kinetics of desorption of adsorbed species from a surface, providing information on adsorption energies and binding states.
TPD studies of carbon monoxide (CO) adsorption on a Ce-Pt(111) surface alloy show a significant downward shift in the desorption temperature of about 120 K compared to CO desorption from a pure Pt(111) surface. researchgate.netaps.org This indicates a weaker binding of CO to the Ce-Pt alloy surface. researchgate.netaps.org The weakening of the bond is attributed to a change in the electronic d-band of platinum due to hybridization with cerium states, which in turn weakens the resonant interaction between the CO 5σ orbital and the Pt 5d states. researchgate.netaps.org
The TPD spectra of oxygen (O₂) from Pt/CeO₂ catalysts reveal different oxygen species based on their desorption temperatures. mdpi.commdpi.com A low-temperature peak around 108-216°C is attributed to the desorption of weakly adsorbed surface oxygen species (O₂⁻), while a peak at higher temperatures (around 282°C) is associated with more strongly bound chemisorbed oxygen (O⁻) on the ceria surface. mdpi.commdpi.com The addition of platinum to ceria can lower the oxygen desorption temperature, indicating that platinum facilitates the release of oxygen from the ceria support. metu.edu.tr
Table 2: CO TPD Peak Desorption Temperatures from Pt(111) and Ce-Pt(111) Alloy
| Surface | CO Desorption Peak Temperature (K) |
| Pt(111) | ~400 - 450 |
| Ce-Pt(111) Alloy | ~280 - 330 |
Vibrational spectroscopies, such as High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Reflection-Absorption Infrared Spectroscopy (RAIRS), provide information about the vibrational modes of adsorbed molecules, which can be used to identify the nature of the adsorbate, its binding site, and its geometry.
HREELS studies of CO adsorbed on PtₓCe alloy layers on Pt(111) suggest a pure Pt-kagomé surface termination for all the formed alloy layers. jst.go.jp The vibrational frequencies of adsorbed CO are sensitive to the electronic properties of the substrate. In-situ infrared spectroscopy analysis indicates that the adsorption of CO on the Pt surface becomes weaker upon the formation of Pt-CeOₓ interfaces. nih.gov
RAIRS studies of CO adsorption on model catalysts consisting of palladium on a CeO₂₋ₓ(111) film grown on Pt(111) have also been performed to understand the nature of adsorbate-support interactions. researchgate.net While not a direct study on a Ce-Pt alloy, these experiments provide insight into the vibrational properties of CO on ceria-based systems. On ceria single-crystal surfaces, CO adsorption at low temperatures gives rise to prominent vibrational bands that can be assigned to CO bound to Ce⁴⁺ sites. acs.org For example, on a saturated oxidized ceria (111) surface, a band is observed at 2154 cm⁻¹. acs.org
Surface Defect Chemistry and Oxygen Mobility on Cerium--oxoplatinum (1/1)
The surface defect chemistry of cerium-platinum oxide systems, conceptually represented as Cerium--oxoplatinum (1/1), is intricate and central to their catalytic prowess. The synergy between platinum and ceria (Cerium (IV) oxide) gives rise to a material with exceptional redox properties. The surface chemistry is dominated by the facile creation of defects, particularly oxygen vacancies, and the high mobility of lattice oxygen, which are significantly enhanced by the presence of platinum.
The interaction between platinum and ceria influences the electronic properties and structure of both components. frontiersin.org This strong metal-support interaction (SMSI) can lead to the stabilization of ionic platinum species and facilitate charge transfer between platinum nanoparticles and the cerium oxide support. frontiersin.orgrsc.org These interactions are dynamic, evolving under different redox conditions (reducing or oxidizing atmospheres) and temperatures. frontiersin.org For instance, thermal reduction can induce significant mass transport and even the formation of surface alloys, which can be reversed by oxidation at elevated temperatures. frontiersin.org
The mobility of oxygen species on the surface and in the near-surface bulk is a key determinant of catalytic activity. researchgate.net Platinum plays a crucial role in enhancing this mobility. researchgate.net It facilitates the dissociation of gaseous oxygen and the subsequent spillover of oxygen species onto the ceria support, as well as the reverse process of lattice oxygen moving to the platinum sites for reaction. Temperature-programmed isotopic exchange studies have demonstrated that ceria possesses a significantly higher oxygen mobility compared to many other oxides like silica (B1680970) or alumina, a property that is further amplified by the addition of platinum. researchgate.net This high oxygen mobility is directly linked to the material's oxygen storage capacity (OSC), a critical function in applications such as three-way catalysis. researchgate.nettandfonline.com
Role of Oxygen Vacancies in Surface Reactivity
Oxygen vacancies (Oᵥ) are paramount to the surface reactivity of cerium-platinum oxides. rsc.orgmdpi.com These point defects, formed by the removal of an oxygen atom from the ceria lattice, are charge-compensated by the reduction of two adjacent Ce⁴⁺ ions to Ce³⁺. mdpi.comacs.org The concentration of these vacancies is a direct indicator of the material's reducibility and is often quantified by measuring the surface Ce³⁺/Ce⁴⁺ ratio. mdpi.comacs.org
The presence of platinum dramatically facilitates the formation of oxygen vacancies. rsc.orgmdpi.com This is often achieved through pretreatments, such as reduction in a hydrogen (H₂) atmosphere at elevated temperatures. mdpi.comacs.org This treatment reduces platinum oxide (PtOₓ) species to metallic platinum (Pt⁰) and simultaneously encourages the formation of oxygen vacancies on the ceria support. mdpi.com These vacancies act as active sites for the adsorption and activation of molecular oxygen, transforming it into highly reactive oxygen species that can participate in oxidation reactions. rsc.orgmdpi.com
The table below summarizes the effect of H₂ pretreatment on the surface composition and oxygen vacancy concentration of a 1 wt% Pt/CeO₂ catalyst, demonstrating the increase in both Ce³⁺ and metallic Pt⁰ species, which are correlated with a higher concentration of oxygen vacancies. mdpi.com
| Catalyst State | Calcination Temp. (°C) | Ce³⁺/Ce⁴⁺ Molar Ratio | Pt⁰/(Pt²⁺ + Pt⁴⁺) Molar Ratio |
| Before H₂ Treatment | 500 | 0.18 | 0.86 |
| After H₂ Treatment | 500 | 0.49 | 0.98 |
| Before H₂ Treatment | 600 | 0.25 | 0.48 |
| After H₂ Treatment | 600 | 0.37 | 0.86 |
Table generated from data in source mdpi.com.
Influence of Surface Termination and Facets on Catalytic Behavior
The catalytic behavior of cerium-platinum oxide materials is highly dependent on the crystallographic facets of ceria that are exposed at the surface. Ceria nanocrystals can be synthesized with specific shapes, such as nanocubes, nanorods, and nano-octahedra, which preferentially expose different crystallographic planes, primarily the {100}, {110}, and {111} facets, respectively. acs.orgacs.org
These different facets exhibit distinct properties, including different oxygen vacancy formation energies. acs.orgresearchgate.net Theoretical and experimental studies have shown that the energy required to form an oxygen vacancy follows the order {110} < {100} < {111}. acs.org This means that the {110} and {100} surfaces are more reducible and can more readily form oxygen vacancies compared to the more stable and typically predominant {111} surface. acs.orgacs.org
The platinum particle size also interacts with the facet-dependent properties. For very small (e.g., 1 nm) platinum nanoparticles, the low oxygen vacancy formation energy of the CeO₂ {100} surface is the dominant factor for high catalytic activity. researchgate.net However, as the platinum nanoparticles become larger, the interaction with the support can change, sometimes compensating for the inherent differences in the support's facet properties. researchgate.net The low coordination of surface oxygen atoms on the oxygen-terminated (100) surface increases their mobility, which can be beneficial for catalysis. recercat.cat
The table below presents the activation energies for H₂ dissociation on different ceria surface terminations, highlighting the superior catalytic potential of the (100) surface. acs.org
| Ceria Surface Termination | Activation Energy (eV) |
| (100)-O-(b) | 0.16 |
| (100)-Ce | 0.23 |
| (100)-O-(a) | 0.32 |
| (110) | 0.40 |
| (111) | 0.78 |
Table generated from data in source acs.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
